![molecular formula C12H25NO3 B12593489 [2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol CAS No. 651291-16-6](/img/structure/B12593489.png)
[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by its unique structure, which includes a heptan-3-yl group and two hydroxymethyl groups attached to the oxazolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol typically involves the reaction of a heptan-3-yl amine with formaldehyde and a diol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxazolidine ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted oxazolidines, depending on the specific reaction and conditions used.
科学的研究の応用
[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of [2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with similar structural features and reactivity.
1,2,4-Oxadiazoles: Compounds with a similar heterocyclic structure but different functional groups and reactivity.
Uniqueness
[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
651291-16-6 |
|---|---|
分子式 |
C12H25NO3 |
分子量 |
231.33 g/mol |
IUPAC名 |
[2-heptan-3-yl-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C12H25NO3/c1-3-5-6-10(4-2)11-13-12(7-14,8-15)9-16-11/h10-11,13-15H,3-9H2,1-2H3 |
InChIキー |
QCDQLJKLYQTJAA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C1NC(CO1)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


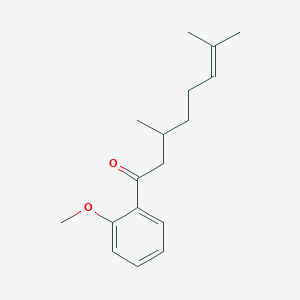
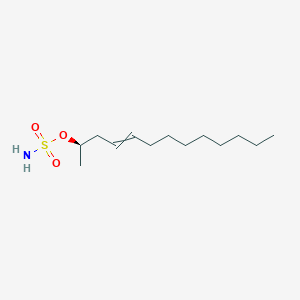
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
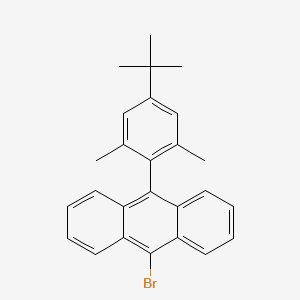
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)

![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)
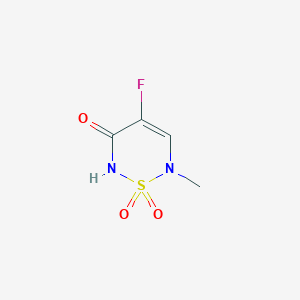
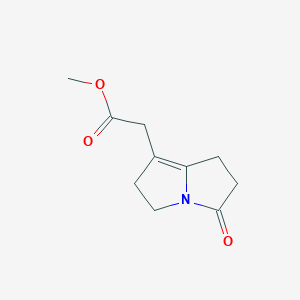
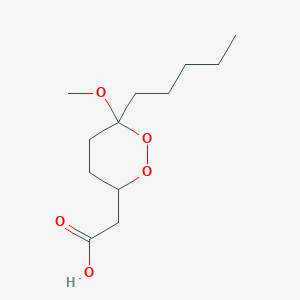
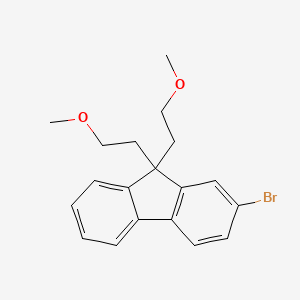
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)
